2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
The compound “2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one” is a chemical structure that has been identified to have broad-spectrum antibacterial activity and reasonable antifungal activity .
Synthesis Analysis
The synthesis of this compound has been optimized by varying solvents, catalysts, and the use of microwave irradiation. The best conditions were found to be using DMF as a solvent, I2 (10 mol%), and a 30-minute reaction time compared to 15 hours for classic conventional heating . Another method involved the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several key intermediates in its synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-amino-nicotinonitriles with carbonyls . This reaction is catalyzed by DBU under microwave irradiation .Physical And Chemical Properties Analysis
The pharmacokinetic properties and calculation of drug likeness of this compound suggested good traditional drug-like properties .Scientific Research Applications
Antimicrobial Applications
2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has been utilized in the synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. These compounds were evaluated for their antimicrobial activities, revealing that some derivatives exhibited mild activities (Gomha et al., 2018).
Cytotoxic Activity for Cancer Treatment
Research has been conducted on the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives using 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives. These compounds were tested for cytotoxic activities against human liver cancer (HepG2) and human breast cancer (MDA-MB-231) cell lines (Kökbudak et al., 2020).
Synthesis of Antitumor Compounds
The compound has been used as a building block for constructing 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, which were further reacted to create antitumor agents. These compounds showed promising activities against human lung cancer and human hepatocellular carcinoma cell lines (Muhammad et al., 2017).
Anti-inflammatory Activity
Some derivatives containing 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one showed notable anti-inflammatory effects and were found to be less ulcerogenic compared to certain standard drugs. These findings suggest potential applications in developing new anti-inflammatory agents (Abdelgawad et al., 2018).
properties
IUPAC Name |
2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h1-3H,(H2,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQLNIRVMDWHJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=S)NC2=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530236 | |
Record name | 2-Sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00530236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |
CAS RN |
37891-04-6 | |
Record name | 2-Sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00530236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.